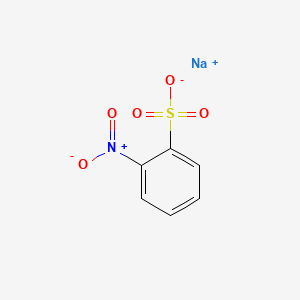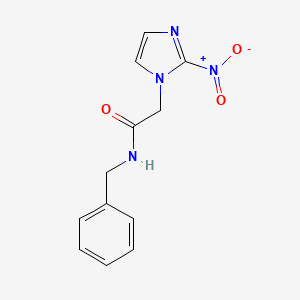
Benzoic acid, 5-amino-2-((5-(1,3-dioxoisoindolin-2-YL)pentyl)oxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 5-amino-2-((5-(1,3-dioxoisoindolin-2-yl)pentyl)oxy)- is a bioactive chemical.
Aplicaciones Científicas De Investigación
Antiepileptic Activity : N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides derivatives, which are structurally related to your compound of interest, have shown significant antiepileptic activity. This was demonstrated in a study where these compounds were synthesized and tested for seizure latency in male mice. Molecular docking studies also indicated strong interactions with the GABAA receptor (Asadollahi et al., 2019).
Anti-inflammatory Applications : Another study synthesized novel 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid derivatives, evaluating them for anti-inflammatory activity using in vitro and in vivo models. The compounds showed promising activity, and molecular docking was performed to assess their binding affinity (Nikalje et al., 2015).
Antibacterial and Antifungal Properties : A research focusing on the synthesis of various compounds including N-(5-benzylidene-4-oxo-2-phenylthiazolidin-3-yl)-5-((1,3-dioxoisoindolin-2-yl)methyl)-2-hydroxybenzamide revealed that some of these compounds exhibit promising antibacterial and antifungal activities, suggesting their potential as antimicrobials (Patel & Dhameliya, 2010).
Role in Biosynthesis of Natural Products : The compound is related to 3-Amino-5-hydroxy benzoic acid (3,5-AHBA), a precursor for a large group of natural products including ansamycins and mitomycins. A review covering the biosynthesis of AHBA-derived natural products highlights the chemical and biochemical perspectives of these compounds (Kang, Shen, & Bai, 2012).
Synthesis of Fluorescence Probes : Related to your compound, 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid and its derivatives were synthesized as novel fluorescence probes. These compounds were used to detect reactive oxygen species in biological and chemical applications, demonstrating the versatility of benzoic acid derivatives in scientific research (Setsukinai et al., 2003).
Propiedades
Número CAS |
13737-98-9 |
|---|---|
Nombre del producto |
Benzoic acid, 5-amino-2-((5-(1,3-dioxoisoindolin-2-YL)pentyl)oxy)- |
Fórmula molecular |
C20H20N2O5 |
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
5-amino-2-[5-(1,3-dioxoisoindol-2-yl)pentoxy]benzoic acid |
InChI |
InChI=1S/C20H20N2O5/c21-13-8-9-17(16(12-13)20(25)26)27-11-5-1-4-10-22-18(23)14-6-2-3-7-15(14)19(22)24/h2-3,6-9,12H,1,4-5,10-11,21H2,(H,25,26) |
Clave InChI |
ZCLNIPUJEKUSEP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCOC3=C(C=C(C=C3)N)C(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCOC3=C(C=C(C=C3)N)C(=O)O |
Apariencia |
Solid powder |
Otros números CAS |
13737-98-9 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Benzoic acid, 5-amino-2-((5-(1,3-dioxoisoindolin-2-yl)pentyl)oxy)- |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzenesulfonic acid, 3-[[4-[[4-[(2-cyanoethyl)ethylamino]-2-methylphenyl]azo]-1-naphthalenyl]azo]-](/img/structure/B1666571.png)
![Benzenesulfonic acid, 3-[[4-[[4-[(2-cyanoethyl)ethylamino]phenyl]azo]-3-methoxyphenyl]azo]-](/img/structure/B1666572.png)





![4-[[2-Chloro-4-[3-chloro-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)diazenyl]phenyl]phenyl]diazenyl]-5-methyl-2-phenyl-1H-pyrazol-3-one](/img/structure/B1666582.png)



![(2R,3R,4S,5R)-2-(8-aminoimidazo[4,5-g]quinazolin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1666586.png)
